7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde is a fluorinated derivative of chromone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 4th position, and a carbaldehyde group at the 3rd position on the chromene ring. The molecular formula of this compound is C10H5FO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a fluorinating agent. One efficient method reported involves the use of a one-pot synthesis under catalyst-free conditions. This method employs a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water medium (3:1 v/v) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalyst-free conditions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
- 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde
Uniqueness
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a therapeutic agent compared to its halogenated counterparts .
Properties
IUPAC Name |
7-fluoro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSDWVNEPDHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549230 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-78-8 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69155-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-FLUOROCHROMONE-3-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde derivatives and how do they influence crystal packing?
A1: These derivatives, specifically 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [] and 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [], share a planar core structure. This planarity, with all atoms lying roughly within the same plane, significantly influences how these molecules arrange themselves in a crystal lattice. The crystal structures are stabilized by various intermolecular interactions:
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